(Chlorooxy)chlorane trioxide

Description

Contextualization within Higher Halogen Oxides Chemistry

The chemistry of halogen oxides is a diverse field, and chlorine forms a more extensive series of oxides than any other halogen. uj.edu.pl These compounds, in which chlorine exhibits a range of positive oxidation states from +1 to +7, are known for their high reactivity and strong oxidizing properties. The family includes compounds such as dichlorine monoxide (Cl₂O), chlorine dioxide (ClO₂), dichlorine trioxide (Cl₂O₃), dichlorine hexoxide (Cl₂O₆), and dichlorine heptoxide (Cl₂O₇). uj.edu.plchegg.com

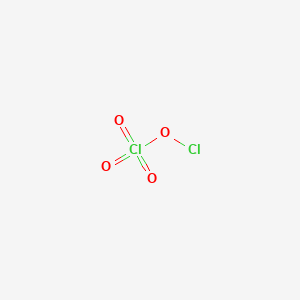

(Chlorooxy)chlorane trioxide (Cl₂O₄) is distinguished within this group as an asymmetric oxide with the structural formula ClOClO₃. wikipedia.org This arrangement contrasts with more symmetrical oxides and places one chlorine atom in the +1 oxidation state and the other in the +7 state. wikipedia.org Its formal name, this compound, and the common name, chlorine perchlorate (B79767), both allude to this structure, indicating a chloroxy group (-OCl) attached to a perchlorate group (-ClO₃). wikipedia.orgnih.gov The compound is a pale greenish liquid at low temperatures and is notably less stable than chlorine dioxide, decomposing at room temperature. wikipedia.org The study of Cl₂O₄ provides a bridge between the chemistry of different chlorine oxidation states and is crucial for a comprehensive understanding of the stability, structure, and bonding across the entire series of higher halogen oxides.

Significance in Contemporary Chemical Studies and Research Frontiers

The significance of this compound in modern chemical research stems primarily from its role in atmospheric chemistry and its utility in synthesis. Cl₂O₄ has been identified as a major product in the photolysis of chlorine dioxide (OClO), a process of considerable interest in understanding stratospheric chemistry. researchgate.netscispace.com The potential for Cl₂O₄ formation in the polar stratosphere has implications for the catalytic cycles of ozone depletion, making it a subject of ongoing investigation in environmental and atmospheric science. researchgate.netscispace.comresearchgate.net

Beyond its atmospheric relevance, Cl₂O₄ serves as a valuable reagent in synthetic inorganic chemistry. Its reaction with metal chlorides, for instance, provides a pathway for the formation of anhydrous metal perchlorates, which can be challenging to prepare by other methods. wikipedia.org The compound is also a focus of computational chemistry studies, which aim to predict its structural and electronic properties, vibrational frequencies, and reaction thermodynamics. researchgate.netscispace.com These theoretical investigations, often correlated with experimental spectroscopic data, are crucial for elucidating the fundamental chemical physics of this and related halogen oxide molecules. researchgate.net

Overview of Key Research Areas Pertaining to this compound (Cl2O4)

Research on this compound is concentrated in several key areas that explore its formation, structure, and reactivity.

Synthesis and Formation: The primary laboratory synthesis of Cl₂O₄ involves the photodimerization of chlorine dioxide (ClO₂) using ultraviolet light at room temperature. wikipedia.org An alternative, low-temperature synthesis has also been reported, reacting cesium perchlorate (CsClO₄) with chlorosulfuryl fluoride (B91410) (ClOSO₂F) at -45 °C. wikipedia.org Studies have also investigated the quantum yields of Cl₂O₄ formation from OClO photolysis under various conditions, including in the presence of different inert gases, which can influence the product distribution. researchgate.net

Structural and Spectroscopic Characterization: Determining the precise structure and properties of Cl₂O₄ is a major research focus. It is known to be a pale greenish liquid with a melting point of -117 °C, which decomposes below its boiling point. wikipedia.org Spectroscopic techniques, including UV, infrared, and Raman spectroscopy, are employed to characterize the molecule. researchgate.netat.ua The absorption cross-sections in the UV range have been determined, with a maximum absorption observed around 234 nm. researchgate.netreading.ac.uk These experimental findings are complemented by ab initio and other computational methods (such as Hartree-Fock and MP2) to calculate equilibrium structures, bond lengths, bond angles, and harmonic vibrational frequencies. researchgate.netscispace.com

Decomposition and Reactivity: this compound is thermally unstable and decomposes at room temperature. The decomposition yields oxygen (O₂), chlorine (Cl₂), and dichlorine hexoxide (Cl₂O₆). wikipedia.org The kinetics of its thermal decomposition have been a subject of study. reading.ac.uk Its reactivity is also of significant interest, particularly its reactions with metal chlorides to produce anhydrous metal perchlorates. For example, it reacts with titanium tetrachloride (TiCl₄) to form titanium perchlorate (Ti(ClO₄)₄) and chlorine gas. wikipedia.org

Atmospheric and Computational Chemistry: A significant frontier in Cl₂O₄ research is its potential role in the stratosphere. researchgate.net As a product of OClO photolysis, its formation and subsequent reactions could influence ozone depletion cycles. scispace.comresearchgate.net Computational studies are vital in this area, helping to model its formation pathways and predict the spontaneity and kinetics of potential ozone-destroying reactions involving Cl₂O₄. researchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound (Cl₂O₄)

| Property | Value | Reference(s) |

|---|---|---|

| Systematic IUPAC Name | This compound | wikipedia.org |

| Other Names | Chlorine perchlorate, Dichlorine tetroxide | wikipedia.org |

| Chemical Formula | Cl₂O₄ | wikipedia.orgnih.gov |

| Molar Mass | 134.90 g·mol⁻¹ | wikipedia.orgnih.gov |

| Appearance | Pale green liquid | wikipedia.org |

| Density | 1.81 g·cm⁻³ | wikipedia.org |

| Melting Point | -117 °C (156 K) | wikipedia.org |

| Boiling Point | Decomposes at 20 °C (293 K) | wikipedia.org |

| Structure | Asymmetric oxide (ClOClO₃) | wikipedia.org |

| Solubility in Water | Reacts | wikipedia.org |

Table 2: Summary of Key Research Findings for this compound (Cl₂O₄)

| Research Area | Finding | Reference(s) |

|---|---|---|

| Synthesis | Produced by photodimerization of ClO₂ at room temperature. | wikipedia.org |

| Can be synthesized from CsClO₄ and ClOSO₂F at -45 °C. | wikipedia.org | |

| Decomposition | Decomposes at room temperature to O₂, Cl₂, and Cl₂O₆. | wikipedia.org |

| The kinetics of thermal decomposition have been investigated. | reading.ac.uk | |

| Reactivity | Reacts with metal chlorides to form anhydrous perchlorates. | wikipedia.org |

| Spectroscopy | Maximum UV absorption cross-section is at λmax = 234 nm. | researchgate.netreading.ac.uk |

| Atmospheric Chemistry | A major photolysis product of OClO, with potential implications for stratospheric ozone depletion. | researchgate.netscispace.com |

| Computational Studies | Equilibrium structures and vibrational frequencies have been investigated using methods like Hartree-Fock and MP2. | researchgate.netscispace.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | Cl₂O₄ |

| Aluminum Perchlorate | Al(ClO₄)₃ |

| Azidoformamidinium perchlorate | CH₃N₇O₄ |

| Calcium perchlorate | Ca(ClO₄)₂ |

| Cesium perchlorate | CsClO₄ |

| Chloric acid | HClO₃ |

| Chlorine | Cl₂ |

| Chlorine dioxide | ClO₂ |

| Chlorine perchlorate | ClOClO₃ |

| Chlorosulfuryl fluoride | ClSO₃F |

| Dichlorine heptoxide | Cl₂O₇ |

| Dichlorine hexoxide | Cl₂O₆ |

| Dichlorine monoxide | Cl₂O |

| Dichlorine pentoxide | Cl₂O₅ |

| Dichlorine trioxide | Cl₂O₃ |

| Ferrous perchlorate | Fe(ClO₄)₂ |

| Ferric perchlorate | Fe(ClO₄)₃ |

| Hypochlorous acid | HOCl |

| Magnesium perchlorate | Mg(ClO₄)₂ |

| Oxygen | O₂ |

| Perchloric acid | HClO₄ |

| Potassium perchlorate | KClO₄ |

| Sodium perchlorate | NaClO₄ |

| Titanium tetrachloride | TiCl₄ |

Properties

CAS No. |

27218-16-2 |

|---|---|

Molecular Formula |

ClOClO3 Cl2O4 |

Molecular Weight |

134.9 g/mol |

IUPAC Name |

chloro perchlorate |

InChI |

InChI=1S/Cl2O4/c1-6-2(3,4)5 |

InChI Key |

JRONPIZRZBBOBR-UHFFFAOYSA-N |

SMILES |

O=Cl(=O)(=O)OCl |

Canonical SMILES |

O=Cl(=O)(=O)OCl |

Other CAS No. |

27218-16-2 |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of Chlorooxy Chlorane Trioxide Cl2o4

Experimental Synthesis and Isolation Techniques

The generation and isolation of (chlorooxy)chlorane trioxide are predicated on specific and controlled laboratory conditions due to its inherent instability.

Formation from Higher Chlorine Oxides, e.g., Dichlorine Hexaoxide (Cl₂O₆)

One significant pathway to synthesizing this compound involves the thermal decomposition of a higher chlorine oxide, dichlorine hexoxide (Cl₂O₆). Dichlorine hexoxide, which exists as an oxygen-bridged dimer (O₂Cl-O-ClO₃) in the gaseous state, breaks down upon heating. wikipedia.org This decomposition yields this compound (Cl₂O₄) and oxygen (O₂), providing a direct route from a more complex chlorine oxide. wikipedia.org In its liquid or solid form, dichlorine hexoxide has an ionic structure, chloryl perchlorate (B79767) ([ClO₂]⁺[ClO₄]⁻), which underscores the chemical relationship between these oxides. wikipedia.org

Investigation of Photolytic Formation Routes

Photolysis represents a primary method for the formation of this compound. The process involves the photodimerization of chlorine dioxide (ClO₂) when exposed to ultraviolet light at room temperature. wikipedia.org Specifically, UV absorption spectra recorded during the low-intensity photolysis of chlorine dioxide show the formation of new products, including chlorine perchlorate. rsc.orgrsc.org Research has demonstrated that the yield of this compound through this route is favored by specific conditions, namely low temperatures and high initial pressures of chlorine dioxide. rsc.orgrsc.org

The fundamental reaction for this photolytic route is: 2 ClO₂ → ClOClO₃ wikipedia.org

Exploration of Alternative Precursors and Reaction Conditions

Beyond the decomposition of higher oxides and photolysis, this compound can be synthesized through the reaction of different precursors under cryogenic conditions. A notable alternative method involves the reaction of cesium perchlorate (CsClO₄) with chloryl fluorosulfate (B1228806) (ClOSO₂F). wikipedia.org This reaction, conducted at a significantly low temperature of -45 °C, produces this compound and cesium fluorosulfate (CsSO₃F) as a byproduct. wikipedia.org

The reaction is as follows: CsClO₄ + ClOSO₂F → CsSO₃F + ClOClO₃ (at -45 °C) wikipedia.org

Table 1: Summary of Synthetic Routes for this compound

| Formation Route | Precursor(s) | Key Conditions | Products |

| Thermal Decomposition | Dichlorine Hexaoxide (Cl₂O₆) | Heating | This compound (Cl₂O₄), Oxygen (O₂) wikipedia.org |

| Photolysis | Chlorine Dioxide (ClO₂) | UV light, low temperature, high pressure | This compound (Cl₂O₄) wikipedia.orgrsc.orgrsc.org |

| Alternative Synthesis | Cesium Perchlorate (CsClO₄), Chloryl Fluorosulfate (ClOSO₂F) | -45 °C | This compound (Cl₂O₄), Cesium Fluorosulfate (CsSO₃F) wikipedia.org |

Mechanistic Elucidation of Formation Reactions

Understanding the mechanisms behind the formation of this compound is crucial for controlling its synthesis. This involves identifying transient species and evaluating the energetic favorability of the reaction pathways.

Identification of Reaction Intermediates

The formation of this compound from its precursors proceeds through several identified or proposed reactive intermediates.

In the photolytic formation from chlorine dioxide , the initial step is the photodissociation of ClO₂ upon absorbing UV radiation. This process leads to the homolytic fission of the chlorine-oxygen bond, generating primary radical species. researchgate.net These key intermediates include the chlorine monoxide radical (ClO•), atomic oxygen (O•), and the chlorine radical (Cl•). researchgate.netmdpi.com The subsequent combination and reaction of these radicals, particularly the ClO• radical, are believed to lead to the formation of the final ClOClO₃ product. rsc.org

For the formation from dichlorine hexoxide , the mechanism is intrinsically linked to its structure. In the gas phase, the molecule exists as an oxygen-bridged dimer, O₂Cl-O-ClO₃. wikipedia.org The thermal decomposition likely involves the cleavage of this bridge and subsequent rearrangement. In the condensed phase, its ionic nature as [ClO₂]⁺[ClO₄]⁻ suggests that the formation of ClOClO₃ could involve the recombination of these ionic components in a different arrangement upon thermal excitation. wikipedia.org

Table 2: Identified Intermediates in Formation Pathways

| Formation Pathway | Precursor | Identified Intermediates |

| Photolysis | Chlorine Dioxide (ClO₂) | Chlorine monoxide radical (ClO•), Atomic oxygen (O•), Chlorine radical (Cl•) researchgate.netmdpi.com |

| Thermal Decomposition | Dichlorine Hexoxide (Cl₂O₆) | Chloryl cation ([ClO₂]⁺), Perchlorate anion ([ClO₄]⁻) (in condensed phase) wikipedia.org |

Kinetic and Thermodynamic Aspects of Formation Processes

The synthesis of this compound is governed by specific kinetic and thermodynamic factors that dictate its stability and yield.

Thermodynamically, this compound is an unstable compound. It readily decomposes at room temperature into oxygen, chlorine (Cl₂), and dichlorine hexoxide (Cl₂O₆), indicating that the products of decomposition are more stable under standard conditions. wikipedia.org Its synthesis, therefore, requires conditions that kinetically favor its formation and limit its decomposition.

The photolytic route from chlorine dioxide is notably favored at low temperatures. rsc.orgrsc.org This suggests that while the initial photo-activation provides the necessary energy to create reactive intermediates, lower thermal energy is required to allow the newly formed, less stable ClOClO₃ molecule to persist without immediately decomposing. The reaction is kinetically controlled, where the rate of formation surpasses the rate of decomposition under these specific low-temperature, high-pressure conditions.

Similarly, the synthesis from cesium perchlorate at -45 °C highlights the compound's thermal lability. wikipedia.org Performing the reaction at such a low temperature is essential to trap the this compound product and prevent its immediate decomposition, which would be rapid at higher temperatures.

Advanced Spectroscopic Characterization and Structural Elucidation of Chlorooxy Chlorane Trioxide Cl2o4

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a key technique for quantifying (chlorooxy)chlorane trioxide and studying its photochemical properties. The absorption of UV light leads to electronic transitions, providing a characteristic spectral fingerprint.

The absolute absorption cross-section is a measure of the probability that the molecule will absorb a photon of a specific wavelength. For this compound, this value has been determined using fast flow reactor systems coupled with diode array spectrometer detection. reading.ac.uk At a temperature of 298 K, the peak absorption occurs in the ultraviolet region. reading.ac.ukresearchgate.net The experimentally determined absolute absorption cross-section at the wavelength of maximum absorption (λmax) is a critical parameter for kinetic and photochemical models. reading.ac.uk

| Parameter | Value | Temperature | Source |

|---|---|---|---|

| Wavelength of Maximum Absorption (λmax) | 234 nm | 298 K | reading.ac.ukresearchgate.net |

| Absolute Absorption Cross-Section (σ) at λmax | (9.0 ± 2.0) x 10⁻¹⁹ cm² molecule⁻¹ | 298 K | reading.ac.ukresearchgate.net |

The UV absorption spectrum of this compound has been recorded over a wavelength range of 200–350 nm. reading.ac.ukresearchgate.net The spectrum is characterized by a strong absorption band that peaks at 234 nm and falls off at longer wavelengths. reading.ac.uk This absorption is attributed to electronic transitions within the molecule. Theoretical calculations of vertical excitation energies help in assigning these transitions. For instance, studies on the related ClO₄ radical, which constitutes part of the ClOClO₃ structure, have identified strong transitions that contribute to UV absorption. researchgate.net The profile of the absorption spectrum is essential for distinguishing this compound from other chlorine oxides, such as Cl₂O₃ and Cl₂O₆, which have distinct absorption features. reading.ac.ukresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the bonding and geometry of a molecule. mt.com These methods probe the fundamental vibrational modes, which are characteristic of the molecule's structure and symmetry. mt.comresearchgate.net

The infrared spectra of gaseous, solid, and matrix-isolated this compound, along with the Raman spectrum of the liquid, have been measured and analyzed. researchgate.net For the ClOClO₃ structure, which possesses Cₛ symmetry, a total of 12 fundamental vibrational modes are expected, and all have been experimentally observed and assigned. researchgate.net A particularly strong band in the infrared spectrum, observed at 1282 cm⁻¹, is a key identifier for gaseous chlorine perchlorate (B79767). researchgate.net The vibrational frequencies are associated with specific bond stretches and bends within the molecule, such as the Cl=O symmetric and asymmetric stretches, the Cl-O single bond stretch, and various bending and torsional modes.

| Vibrational Frequency (cm⁻¹) | Spectroscopy Type | Assignment Description | Source |

|---|---|---|---|

| 1282 | Infrared (Gas-phase) | Strong absorption band, characteristic of ClOClO₃ | researchgate.net |

| 1064 | Infrared | Triply degenerate vibration (related to perchlorate group) | researchgate.net |

| 928 | Infrared | Nondegenerate stretching vibration (related to perchlorate group) | researchgate.net |

| 906 | Raman | Vibration consistent with perchlorate group | researchgate.net |

| 639 | Raman | Vibration consistent with perchlorate group | researchgate.net |

| 621 | Infrared | Triply degenerate vibration (related to perchlorate group) | researchgate.net |

The experimental vibrational spectra are crucial for validating the molecular structure predicted by theoretical calculations. researchgate.net Computational methods, such as ab initio calculations, are used to predict the structure and vibrational frequencies of different possible isomers of Cl₂O₄. researchgate.netunirioja.es By comparing the calculated frequencies with the observed IR and Raman bands, the most stable and experimentally correct isomer can be identified. For Cl₂O₄, the experimental spectra correlate well with the calculated spectra for the chlorine perchlorate (ClOClO₃) structure, confirming it as the identified isomer over other possibilities. researchgate.net This correlation is a powerful tool for structural elucidation, especially for reactive and challenging molecules. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. nist.gov It provides information on the molecular weight and elemental composition and can elucidate molecular structure through the analysis of fragmentation patterns.

For this compound (Cl₂O₄), the mass spectrum would exhibit a distinctive pattern due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). libretexts.org This isotopic distribution gives rise to a characteristic pattern of peaks in the molecular ion region. A molecule containing two chlorine atoms will show three peaks:

M⁺: The peak for molecules containing two ³⁵Cl atoms.

M+2⁺: The peak for molecules containing one ³⁵Cl and one ³⁷Cl atom.

M+4⁺: The peak for molecules containing two ³⁷Cl atoms.

The expected intensity ratio of these M⁺, M+2⁺, and M+4⁺ peaks is approximately 9:6:1, which is a clear indicator of a species containing two chlorine atoms. libretexts.org

Upon ionization, the ClOClO₃ molecule is expected to fragment in a predictable manner based on its bond energies. The Cl-O single bond connecting the two parts of the molecule is weaker than the Cl=O double bonds. Therefore, the primary fragmentation pathway would likely involve the cleavage of this bond.

| Fragment Ion | Formula | Expected m/z | Notes |

|---|---|---|---|

| Chlorosyl Cation | ClO⁺ | 51, 53 | Isotopic pattern due to one Cl atom (3:1 ratio) |

| Perchloryl Cation | ClO₃⁺ | 83, 85 | Isotopic pattern due to one Cl atom (3:1 ratio) |

Analysis of these fragment ions and the isotopic patterns provides unambiguous evidence for the molecular composition and the ClOClO₃ connectivity.

Other Advanced Spectroscopic Probes for Gas-Phase and Matrix-Isolated Studies

Beyond foundational infrared and ultraviolet-visible absorption spectroscopy, a range of other advanced spectroscopic techniques have been crucial in elucidating the detailed structural and electronic properties of this compound (Cl2O4) and related species. These methods, applied in both the gas phase and within cryogenic matrices, provide complementary data essential for a comprehensive understanding of this reactive molecule.

Advanced Probes for Gas-Phase Studies

The transient and reactive nature of gaseous Cl2O4 necessitates sophisticated experimental techniques for its characterization.

Electron Diffraction: Gas-phase electron diffraction is a powerful technique for determining the precise geometric structure of molecules. This method has been successfully applied to determine the molecular structure of Cl2O4 (chlorine perchlorate, ClOClO3). The analysis of diffraction intensities yields accurate bond lengths and angles for the molecule in its equilibrium state in the gas phase. researchgate.net These structural parameters are fundamental for theoretical calculations and for understanding the molecule's reactivity.

| Parameter | Value |

|---|---|

| Cl=O Bond Length | 1.408(2) Å |

| Cl-O (single) Bond Length | 1.679(10) Å |

| O=Cl=O Bond Angle | 115.4(8)° |

Microwave Spectroscopy: Microwave (rotational) spectroscopy offers exceptionally high resolution for determining the rotational constants of gas-phase molecules. libretexts.org From these constants, precise molecular structures, bond lengths, and dipole moments can be derived. tanta.edu.eg While the extreme reactivity of Cl2O4 has made its microwave spectrum challenging to obtain, the technique has been successfully applied to related, more stable chlorine-containing molecules like dichlorine monoxide (Cl2O) and chlorine nitrate (B79036) (ClONO2). rsc.orgnist.gov For these species, microwave spectroscopy has provided definitive structural data and insights into their centrifugal distortion and intramolecular force fields. rsc.org The application of this technique to Cl2O4 remains a target for researchers, as it would provide the most accurate determination of its ground-state structure.

Photoionization Mass Spectrometry (PIMS): PIMS is an advanced technique used to determine the ionization energies of molecules. researchgate.net It involves ionizing gas-phase molecules with monochromatic radiation (often from a synchrotron source) and analyzing the resulting ions with a mass spectrometer. This method provides critical data on the energy of molecular orbitals. researchgate.net While direct PIMS studies on Cl2O4 are not prominent in the literature, the technique has been used to measure the ionization energies of related chlorine oxides, such as ClO and its dimer, Cl2O2, yielding valuable benchmarks for theoretical models of chlorine oxide electronic structures. researchgate.net

Advanced Probes for Matrix-Isolated Studies

Matrix isolation provides a medium to trap and stabilize highly reactive species like Cl2O4 at cryogenic temperatures, allowing them to be studied with spectroscopic methods that require longer acquisition times. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a powerful vibrational spectroscopy technique that serves as an excellent complement to infrared spectroscopy. It detects molecular vibrations that cause a change in polarizability, and certain vibrations that are weak or forbidden in the IR spectrum may be strong in the Raman spectrum. The Raman spectrum of liquid ClOClO3 has been measured, providing assignments for its 12 fundamental vibrational modes. researchgate.net In matrix-isolation studies, Raman spectroscopy can provide crucial data to confirm and complement IR assignments, leading to a more complete vibrational analysis.

Electron Impact Coupled Matrix Isolation Infrared Spectroscopy: This is a specialized technique where a precursor molecule is co-deposited with a matrix gas (e.g., Argon) and subjected to electron bombardment. This process generates radical species in situ, which can then react at low temperatures to form new, unstable molecules that are immediately trapped and analyzed by IR spectroscopy. This method was used to generate ClO2 radicals from the electron bombardment of CCl4 and O2. The subsequent dimerization of the unstable ClO2 radicals in the matrix led to the formation of Cl2O4, which was identified by its characteristic infrared absorption bands. igcar.gov.in

Theoretical and Computational Chemistry Studies of Chlorooxy Chlorane Trioxide Cl2o4

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of Cl₂O₄. These calculations provide a detailed picture of the molecule's geometry, bonding, and the distribution of electrons.

The geometric structure of (Chlorooxy)chlorane trioxide, which exists as the chlorine perchlorate (B79767) isomer (ClOClO₃), has been investigated using sophisticated computational methods. Ab initio and Density Functional Theory (DFT) are the principal theoretical frameworks employed for the geometric optimization of such molecules.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, and DFT, which uses the electron density to calculate the molecule's energy, are employed to find the lowest energy structure of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For chlorine oxides, it has been noted that achieving convergence can be challenging due to the hypervalent nature of some species, occasionally requiring the use of extended basis sets for accurate energy evaluations uwosh.edu.

For the ClOClO₃ isomer, these calculations predict specific bond lengths and angles that define its three-dimensional shape. While specific computational studies providing a full set of optimized geometrical parameters for Cl₂O₄ were not found in the search results, studies on similar molecules like dichlorine peroxide (Cl₂O₂) demonstrate the methodology. In such studies, methods like MP2 with basis sets such as 6-31G* are used to determine bond lengths and angles acs.org. High-level ab initio theories have been used to determine the structural parameters for Cl₂O₂ isomers with high accuracy, including the effects of core-valence electronic correlation and relativistic corrections rsc.org. It is through these established computational approaches that the geometry of ClOClO₃ is determined.

Table 1: Representative Geometric Optimization Approaches in Computational Chemistry

| Method | Description | Typical Basis Set |

|---|---|---|

| Ab Initio (e.g., MP2) | Based on the Hartree-Fock method with corrections for electron correlation. It solves the Schrödinger equation from first principles. | 6-31G*, cc-pVTZ |

| Density Functional Theory (DFT) (e.g., B3LYP) | Uses electron density to calculate the energy. It is computationally less expensive than many ab initio methods while providing high accuracy. | 6-311+G(d,p) |

This table represents common methods used for geometric optimization and is not based on a specific calculation for Cl₂O₄ found in the search results.

The electronic structure of this compound is unique, featuring two chlorine atoms in markedly different chemical environments. The proper formula, ClOClO₃, indicates an asymmetric oxide where one chlorine atom exhibits a +1 oxidation state and the other a +7 oxidation state wikipedia.org. This charge distribution is a consequence of the molecule's bonding and electron distribution.

Computational techniques such as Natural Bond Orbital (NBO) and Mulliken population analysis are used to quantify the distribution of electrons and assign partial atomic charges.

Mulliken Population Analysis: This method partitions the total electron population among the different atoms in a molecule, providing a way to estimate partial atomic charges wikipedia.orgchemeurope.com. However, it is known to be sensitive to the choice of basis set wikipedia.orguni-muenchen.de.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex molecular wavefunction into a set of localized one-center (lone pair) and two-center (bond) orbitals, which align well with the familiar Lewis structure concept uni-muenchen.dewikipedia.orgwisc.edu. This method provides insights into atomic charges, bond types (covalent vs. ionic), and delocalization effects due to donor-acceptor interactions between filled and empty orbitals uni-muenchen.dewisc.edu.

For ClOClO₃, these analyses would quantify the highly polarized nature of the bonds. The Cl(+7) atom is bonded to three terminal oxygen atoms and a bridging oxygen, while the Cl(+1) atom is bonded only to the bridging oxygen. The electron density would be significantly drawn towards the highly electronegative oxygen atoms, particularly those attached to the Cl(+7) center. This results in a large positive partial charge on the heptavalent chlorine and a smaller positive charge on the monovalent chlorine. Electron density maps, which can be calculated and visualized, would show the concentration of electron density on the oxygen atoms and the depletion around the chlorine atoms researchgate.netproteopedia.orgnih.govdiva-portal.org.

Thermochemical Properties and Stability Analysis

The stability and energetic properties of Cl₂O₄ are critical for understanding its reactivity and potential role in chemical processes. Computational thermochemistry provides reliable estimates for these properties.

The standard enthalpy of formation (ΔfH°) is a key thermodynamic quantity representing the energy change when one mole of a compound is formed from its constituent elements in their standard states nih.govfiveable.menih.gov. Theoretical calculations have become a reliable source for this data, especially for unstable species.

Using high-level computational methods, such as the Gaussian-3 (G3) model chemistries, the standard enthalpy of formation for Cl₂O₄ at 298 K has been calculated. The most reliable results are often obtained using isodesmic reaction schemes, which help to cancel out systematic errors in the calculations. A study utilizing an average of G3//B3LYP and G3//B3LYP/6-311+G(3d2f) calculations determined the heat of formation for Cl₂O₄ to be 37.4 kcal mol⁻¹ uni-muenchen.de.

Table 2: Calculated Thermochemical Data for Cl₂O₄

| Property | Calculated Value | Method |

|---|

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | 37.4 kcal mol⁻¹ | G3//B3LYP and G3//B3LYP/6-311+G(3d2f) uni-muenchen.de |

Computational chemistry is a powerful tool for predicting the existence and relative stabilities of different isomers of a molecule. For the formula Cl₂O₄, several structural arrangements are theoretically possible. Besides the most stable chlorine perchlorate (ClOClO₃) form, other isomers could exist, such as those with different arrangements of oxygen and chlorine atoms.

Theoretical studies on related chlorine oxide dimers like Cl₂O₂ have shown that multiple stable isomers can exist, such as chlorine peroxide (ClOOCl), chloryl chloride (ClClO₂), and chlorine chlorite (ClOClO) acs.org. The relative stabilities of these isomers were determined by calculating their energies at high levels of theory, revealing that while ClOOCl is the most stable, the ClClO₂ isomer is only slightly higher in energy acs.org.

A similar computational approach would be applied to Cl₂O₄. The geometries of various potential isomers would be optimized, and their energies calculated to determine the most thermodynamically stable form. These calculations would establish that the chlorine perchlorate structure is indeed the global minimum on the potential energy surface for Cl₂O₄, with other possible isomers being significantly less stable.

Molecular Dynamics Simulations and Reaction Pathway Predictions

While quantum chemical calculations typically focus on stationary points on the potential energy surface (like minima and transition states), molecular dynamics simulations allow for the study of the time-evolution of a molecular system nih.gov.

Ab initio molecular dynamics (AIMD) combines molecular dynamics with electronic structure calculations performed "on the fly" as the simulation progresses dtic.milenergetic-materials.org.cndtu.dkescholarship.orgmit.edu. This approach can be used to simulate the decomposition of unstable molecules like Cl₂O₄. By simulating the molecule at various temperatures, one could observe the initial steps of bond breaking and the subsequent reaction pathways. For example, AIMD studies on energetic materials like CL-20 have revealed complex decomposition mechanisms that are sensitive to temperature and pressure energetic-materials.org.cn.

The prediction of reaction pathways also involves mapping the potential energy surface to locate transition states that connect reactants to products fiveable.melibretexts.orgwikipedia.orgyoutube.comlibretexts.org. For Cl₂O₄, this would involve identifying the transition states for its decomposition into smaller, more stable molecules. The known decomposition of chlorine perchlorate at room temperature yields O₂, Cl₂, and Cl₂O₆ wikipedia.org. Theoretical studies could elucidate the mechanism of this process by calculating the activation barriers for different possible decomposition pathways, thus identifying the most likely reaction channels. While specific MD or reaction pathway studies for Cl₂O₄ were not identified in the search results, the methodologies are well-established for other reactive species, including those containing chlorine nih.govresearchgate.net.

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| This compound | Cl₂O₄ |

| Chlorine perchlorate | ClOClO₃ |

| Dichlorine hexoxide | Cl₂O₆ |

| Dichlorine monoxide | Cl₂O |

| Dichlorine peroxide | ClOOCl |

| Chloryl chloride | ClClO₂ |

| Chlorine chlorite | ClOClO |

| Chlorine | Cl₂ |

| Oxygen | O₂ |

| Ozone | O₃ |

| Carbon | C |

| Nitrogen | N |

Computational Spectroscopic Parameter Prediction

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can aid in their experimental detection and characterization. For a reactive and potentially short-lived species like this compound, theoretical predictions of its vibrational and electronic spectra are particularly valuable.

The vibrational spectrum of a molecule is a unique fingerprint determined by its structure and bonding. Theoretical calculations of vibrational frequencies and their corresponding infrared (IR) and Raman intensities are routinely performed using computational chemistry software. For this compound, these calculations would typically be carried out using density functional theory (DFT) with a suitable functional (e.g., B3LYP) and a large basis set.

The process involves first optimizing the molecular geometry to find the minimum energy structure. Then, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the force constants. Diagonalizing the mass-weighted force constant matrix yields the vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the theoretical method. The predicted IR and Raman intensities help in identifying the most prominent vibrational modes that could be observed experimentally.

Table 1: Predicted Vibrational Frequencies of Related Chlorine Oxides

| Molecule | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| Chlorine Dioxide (OClO) | Symmetric Stretch | 945 |

| Bend | 445 | |

| Asymmetric Stretch | 1100 |

The electronic absorption spectrum of a molecule in the ultraviolet-visible (UV-Vis) range provides information about its electronic transitions. Time-dependent density functional theory (TD-DFT) is a widely used computational method for predicting UV-Vis spectra. This method calculates the excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities. These theoretical predictions are crucial for understanding the photochemistry of Cl₂O₄ in the atmosphere, as the absorption of solar radiation can lead to its photodissociation. The calculated spectrum can be compared with experimental data, where available, to confirm the presence of this molecule in laboratory or atmospheric measurements.

While detailed computational studies predicting the full UV-Vis spectrum of Cl₂O₄ are not widely published, related research on higher chlorine oxides has involved the measurement and analysis of their absorption cross-sections, which are directly related to the UV-Vis spectrum. Such experimental data provides a valuable benchmark for theoretical calculations.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | Cl₂O₄ |

| Chlorine Perchlorate | ClOClO₃ |

| Chlorine Monoxide | ClO |

| Chlorine Dioxide | ClO₂ |

| Chlorine Trioxide | ClO₃ |

Reactivity and Reaction Mechanisms of Chlorooxy Chlorane Trioxide Cl2o4

Gas-Phase Decomposition Pathways

(Chlorooxy)chlorane trioxide is known to be unstable, undergoing decomposition under various conditions.

Mechanisms of Dissociation to Chlorine Dioxide (ClO₂) and Other Fragments

This compound (Cl₂O₄) is a pale greenish liquid that is less stable than chlorine dioxide (ClO₂) and decomposes at room temperature. wikipedia.org The primary thermal decomposition pathway in the gas phase yields oxygen (O₂), chlorine (Cl₂), and dichlorine hexoxide (Cl₂O₆). wikipedia.org

Reaction for Thermal Decomposition: 2 ClOClO₃ → O₂ + Cl₂ + Cl₂O₆ wikipedia.org

Cl₂O₄ can also be a transient intermediate in the degradation of other chlorine-containing compounds. For instance, it has been suggested as a transient species in the degradation of chlorous acid. fao.org Furthermore, it is a significant product in the photolysis of chlorine dioxide (OClO), indicating that its formation and subsequent decomposition are closely linked to the chemistry of other chlorine oxides. researchgate.netscispace.com One proposed formation mechanism is the association reaction between the radicals ClO₃ and ClO. researchgate.net

Kinetic Studies and Determination of Rate Constants for Decomposition

While detailed kinetic studies on the unimolecular decomposition of Cl₂O₄ are not extensively documented in the provided search results, its reactivity is evident in multi-step reaction mechanisms. For example, in the gas-phase reaction of fluorine with chlorine dioxide, Cl₂O₄ is formed in a fast initial step, and its subsequent reaction is the rate-determining step.

Example Reaction Mechanism:

Step 1 (fast): 2 ClO₂ → Cl₂O₄

Step 2 (slow): Cl₂O₄ + F₂ → 2 FClO₂ ck12.orgck12.org

This illustrates that the reactions of Cl₂O₄ can be the rate-limiting factor in a chemical transformation, highlighting the importance of its kinetic behavior. The decay kinetics of OClO, a precursor to Cl₂O₄, have been observed to follow a first-order law under certain conditions, with a limiting rate coefficient of 0.002 s⁻¹ at high concentrations. reading.ac.uk

Reactions with Key Atmospheric Constituents

The presence of Cl₂O₄ in the atmosphere, even if transient, necessitates an understanding of its reactions with key atmospheric species.

Interactions with Reactive Oxygen Species (e.g., O₃, OH, Cl)

This compound is believed to participate in atmospheric ozone destruction cycles. gac.edu Computational studies suggest that Cl₂O₄ can react with ozone (O₃) to form dichlorine hexoxide (Cl₂O₆), a reaction that has implications for stratospheric ozone chemistry. gac.edu However, other sources indicate that the reaction of chlorine dioxide (ClO₂) with ozone is what produces Cl₂O₆. doubtnut.com

Cl₂O₄ also reacts with other reactive species. A proposed mechanism for its decomposition involves the abstraction of a chlorine atom by a chlorine radical (Cl), forming a ClO₄ radical. researchgate.net

Reaction with Chlorine Atoms: Cl + Cl₂O₄ → Cl₂ + ClO₄ researchgate.net

In aqueous solutions, Cl₂O₄ reacts with water to produce hypochlorous acid and perchlorate (B79767), a process that can involve hydroxyl radicals (OH). researchgate.net While this is not a gas-phase reaction, it points to the potential reactivity of Cl₂O₄ with oxygen-containing radicals.

Photochemical Reactions and Photo-Induced Decomposition

Photochemistry is a critical aspect of the behavior of this compound. It is formed via the photodimerization of chlorine dioxide (ClO₂) when exposed to ultraviolet light at room temperature. wikipedia.org

Formation via Photodimerization: 2 ClO₂ --(hν, 436 nm)--> ClOClO₃ wikipedia.org

Conversely, Cl₂O₄ itself undergoes photochemical decomposition. The photolysis of chlorine in the presence of Cl₂O₄ at a wavelength of 366 nm has been studied, revealing a quantum yield for Cl₂O₄ consumption of 2.0 ± 0.2. The primary products of this photosensitized decomposition are dichlorine heptoxide (Cl₂O₇), chlorine (Cl₂), and oxygen (O₂). researchgate.net The absorption cross-section of Cl₂O₄, a key parameter for determining its photolysis rate in the atmosphere, has been measured. reading.ac.ukresearchgate.net

Photochemical Data for this compound (Cl₂O₄)

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Absorption Maximum (λₘₐₓ) | 234 nm | T = 298 K | reading.ac.ukresearchgate.net |

| Absorption Cross-Section at λₘₐₓ | (9.0 ± 2.0) x 10⁻¹⁹ cm² molecule⁻¹ | T = 298 K | reading.ac.ukresearchgate.net |

| Quantum Yield for Consumption (in presence of Cl₂) | 2.0 ± 0.2 | λ = 366 nm | researchgate.net |

Intermolecular Reactions and Adduct Formation

This compound engages in several intermolecular reactions, leading to the formation of new compounds and adducts. It reacts with metal chlorides to produce the corresponding anhydrous metal perchlorates and elemental chlorine. wikipedia.org

Reaction with Titanium(IV) Chloride: TiCl₄ + 4 ClOClO₃ → 4 Cl₂ + Ti(ClO₄)₄ wikipedia.org

Heterogeneous Chemistry and Surface Interactions of this compound (Cl2O4)

The study of chemical reactions that occur at the interface of different phases, known as heterogeneous chemistry, is crucial for understanding the environmental impact and reaction pathways of various atmospheric species. copernicus.orgwashington.edu For this compound (Cl2O4), a highly reactive chlorine oxide, its interactions with surfaces such as those of atmospheric aerosols and polar stratospheric clouds (PSCs) can significantly influence its stability and reactivity. copernicus.orgresearchgate.net While direct experimental data on the heterogeneous chemistry of Cl2O4 is limited, insights can be drawn from studies of other chlorine oxides and from computational chemistry models. researchgate.netresearchgate.net

Adsorption Behavior on Relevant Surfaces

Adsorption, the process by which molecules adhere to a surface, is the initial and a critical step in any heterogeneous reaction. wikipedia.orgucsb.edu The efficiency and nature of adsorption depend on the properties of both the adsorbate (Cl2O4) and the adsorbent surface. wikipedia.org Relevant atmospheric surfaces include ice crystals in PSCs and aqueous sulfuric acid aerosols. iaea.orgcopernicus.org

Interaction with Ice Surfaces:

Ice surfaces are prevalent in polar stratospheric clouds and play a significant role in the heterogeneous chemistry that leads to ozone depletion. researchgate.netresearchgate.net While specific studies on Cl2O4 adsorption on ice are not abundant in publicly available literature, research on other chlorine compounds like molecular chlorine (Cl2) and chlorine dioxide (OClO) provides valuable parallels. researchgate.netsciencemadness.orgnih.gov

Studies using molecular beam techniques have shown that the trapping probability of chlorine molecules on ice surfaces can be high, approaching unity at thermal incident energies. researchgate.netnih.gov The interaction of chlorine species with ice can lead to the formation of a mixed film containing water, hypochlorous acid (HOCl), and solvated hydrochloric acid (HCl) at temperatures above 130 K. researchgate.net It is plausible that Cl2O4, being a reactive chlorine oxide, would also exhibit significant uptake on ice surfaces, potentially leading to hydrolysis or other surface-mediated reactions. Computational studies suggest that the interaction between chlorine oxides and ice surfaces can be significant, influencing the electronic structure and stability of the adsorbed molecules. researchgate.net

Interaction with Sulfuric Acid Aerosols:

Sulfuric acid aerosols are ubiquitous in the stratosphere and can serve as reaction sites for various heterogeneous processes. iaea.orgescholarship.org The uptake of gases on sulfuric acid solutions is a key factor in atmospheric modeling. escholarship.org For instance, the uptake of formaldehyde (B43269) on sulfuric acid solutions has been shown to be rapid and irreversible, with significant implications for stratospheric ozone chemistry. escholarship.org

Given its reactive nature, this compound is expected to be taken up by sulfuric acid aerosols. The acidic environment could catalyze its decomposition or reaction with other adsorbed species. The process would likely involve the adsorption of Cl2O4 onto the aerosol surface, followed by dissolution and reaction within the acidic medium. The efficiency of this uptake would depend on factors such as the temperature and the concentration of sulfuric acid in the aerosol. escholarship.orgnih.gov

Computational Insights into Adsorption:

In the absence of extensive experimental data, computational chemistry, particularly using methods like density functional theory (DFT), provides a powerful tool to investigate the adsorption of molecules like Cl2O4 on various surfaces. researchgate.netaps.orguniv-lille.fr These studies can predict adsorption energies, preferred binding sites, and the geometric and electronic changes that occur upon adsorption. aps.orguniv-lille.fr For example, DFT calculations have been used to study the adsorption of chlorine atoms on silver surfaces, revealing details about binding energies and bond lengths. aps.org Similar theoretical approaches could be applied to model the interaction of Cl2O4 with atmospherically relevant surfaces like ice and sulfuric acid, providing crucial data for atmospheric models. researchgate.netresearchgate.net

A summary of expected adsorption behaviors on relevant surfaces is presented in the table below.

| Surface Type | Expected Adsorption Behavior of Cl2O4 | Potential Subsequent Reactions |

| Ice (H2O) | High uptake coefficient, potential for physisorption and chemisorption. | Hydrolysis to form perchloric acid (HClO4) and chloric acid (HClO3) or other chlorine oxyacids. |

| Sulfuric Acid (H2SO4) Aerosols | Rapid and likely irreversible uptake. | Acid-catalyzed decomposition or reaction with other dissolved species. |

| Mineral Dust/Silica (SiO2) | Adsorption facilitated by surface hydroxyl groups or defects. usra.edu | Surface-catalyzed redox reactions, potentially leading to the formation of perchlorates. usra.edu |

Environmental and Atmospheric Chemistry Implications of Chlorooxy Chlorane Trioxide Cl2o4

Potential Role in Stratospheric Ozone Depletion

The stratosphere is a layer of Earth's atmosphere where the concentration of ozone (O₃) is highest. This ozone layer is crucial for life on Earth as it absorbs the majority of the sun's harmful ultraviolet (UV) radiation. iupac.org The introduction of chlorine-containing compounds, such as chlorofluorocarbons (CFCs), into the atmosphere has led to significant ozone depletion. iupac.orgnasa.gov These stable compounds are transported to the stratosphere, where they are broken down by UV radiation, releasing chlorine atoms that catalytically destroy ozone. iupac.orglibretexts.org

Reactive chlorine gases are central to the catalytic cycles that destroy stratospheric ozone. noaa.gov In these cycles, a single chlorine atom can destroy thousands of ozone molecules before being deactivated. noaa.govtheozonehole.orgnoaa.gov The most reactive of these gases include chlorine monoxide (ClO), bromine monoxide (BrO), and chlorine (Cl) and bromine (Br) atoms. noaa.govnoaa.gov

One of the key ozone destruction cycles, particularly dominant in the cold polar stratosphere, involves the dimerization of chlorine monoxide (ClO) radicals. theozonehole.orgnoaa.gov While the most commonly cited dimer in polar ozone depletion is Cl₂O₂, (chlorooxy)chlorane trioxide (Cl₂O₄), also known as chlorine perchlorate (B79767), is another important chlorine oxide. The chemistry of these chlorine oxides is interconnected. The ClO radical is a significant intermediate in the catalytic destruction of ozone. nasa.gov The self-reaction of ClO is a critical step in polar ozone loss. noaa.gov

These catalytic cycles are highly efficient and can lead to rapid ozone loss, with destruction rates reaching 2 to 3% per day in late winter/spring at high ClO abundances. noaa.gov The net result of these cycles is the conversion of two ozone molecules into three oxygen molecules, with the chlorine atoms being regenerated to continue the process. noaa.govnoaa.gov

Table 1: Key Reactions in Catalytic Ozone Destruction Involving Chlorine

| Reaction | Description | Atmospheric Region |

|---|---|---|

| Cl + O₃ → ClO + O₂ | Chlorine atom reacts with ozone to form chlorine monoxide. | Mid-latitudes, Polar regions |

| ClO + O → Cl + O₂ | Chlorine monoxide reacts with an oxygen atom, regenerating the chlorine atom. | Primarily mid-latitudes |

| 2 ClO → Cl₂O₂ | Self-reaction of chlorine monoxide to form the ClO dimer. | Polar regions |

| Cl₂O₂ + hv → 2 Cl + O₂ | Photolysis of the ClO dimer by sunlight to release chlorine atoms. | Polar regions |

This table outlines the fundamental catalytic reactions responsible for stratospheric ozone destruction, where chlorine acts as a catalyst.

The atmospheric chemistry of the polar regions is unique due to extremely cold temperatures, which lead to the formation of Polar Stratospheric Clouds (PSCs). researchgate.netaparc-climate.orgethz.chantarctica.gov.au These clouds, composed of ice, nitric acid, and water, provide surfaces for heterogeneous chemical reactions that are not significant in the gas phase. aparc-climate.organtarctica.gov.auwhiterose.ac.uk

These reactions convert stable, non-reactive chlorine reservoir species, such as hydrogen chloride (HCl) and chlorine nitrate (B79036) (ClONO₂), into more reactive forms of chlorine. aparc-climate.orgethz.chwhiterose.ac.uk This process, known as chlorine activation, leads to a dramatic increase in the concentration of ClO radicals. noaa.govresearchgate.net The formation of ClO dimers, and by extension other chlorine oxides like Cl₂O₄, is greatly enhanced under these conditions. noaa.govnoaa.gov

PSCs also contribute to ozone depletion by removing gaseous nitric acid (HNO₃) from the stratosphere through a process called denitrification. aparc-climate.orgethz.ch The sedimentation of large PSC particles containing HNO₃ prevents the reformation of the chlorine nitrate reservoir, thereby prolonging the period of active ozone destruction. aparc-climate.orgethz.ch With the arrival of sunlight in the polar spring, the accumulated chlorine oxides are photolyzed, releasing a large number of chlorine atoms that initiate the rapid, catalytic destruction of ozone, leading to the formation of the "ozone hole". nasa.govtheozonehole.org

Influence on Tropospheric Oxidative Chemistry

The troposphere is the lowest layer of the atmosphere, where weather occurs and where most airborne pollutants are found. The oxidative capacity of the troposphere determines its ability to cleanse itself of pollutants. This is primarily driven by radicals such as the hydroxyl radical (OH), the nitrate radical (NO₃), and atomic oxygen (O). utoronto.ca The introduction of reactive chlorine species can significantly perturb this chemistry. copernicus.orgscience.govcopernicus.org

Chlorine atoms are highly reactive towards a wide range of Volatile Organic Compounds (VOCs), which are organic chemicals that have a high vapor pressure at ordinary room temperature. copernicus.orgnih.govmdpi.com Sources of VOCs include industrial processes, vehicle exhaust, and natural emissions from vegetation. nih.govmdpi.com

The reaction of chlorine atoms with VOCs is often much faster than the reaction of VOCs with the hydroxyl radical (OH), which is typically the primary daytime oxidant in the troposphere. copernicus.orgresearchgate.net Therefore, even at low concentrations, chlorine atoms can provide a significant sink for VOCs like methane, ethane, and propane. copernicus.orgcopernicus.org This oxidation of VOCs by chlorine can lead to the formation of secondary pollutants, including ozone and secondary organic aerosols (SOA), particularly in polluted environments. mdpi.comcopernicus.org If this compound acts as a source of chlorine radicals in the troposphere, it could contribute to these processes. The reaction of chlorine with VOCs can also produce halogenated VOCs, some of which are toxic and persistent in the environment. nih.govresearchgate.net

Reactive chlorine in the troposphere exists in a cycle involving various radical and reservoir species. copernicus.orgresearchgate.net this compound, if present, would be part of this complex system. The photolysis of chlorine compounds, such as nitryl chloride (ClNO₂), can be a significant source of chlorine atoms. science.govcopernicus.org

Atmospheric Lifetimes and Environmental Cycling

The environmental cycling of chlorine is a complex biogeochemical process that involves the movement of chlorine between the atmosphere, oceans, land, and living organisms. researchgate.netwikipedia.orgnih.gov Chlorine enters the atmosphere from various sources, including sea salt spray, volcanic eruptions, biomass burning, and industrial emissions. copernicus.orgwikipedia.org In the atmosphere, it undergoes a series of chemical transformations. wikipedia.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Cl₂O₄ |

| Ozone | O₃ |

| Chlorine | Cl |

| Chlorine monoxide | ClO |

| Chlorine peroxide | Cl₂O₂ |

| Bromine monoxide | BrO |

| Bromine | Br |

| Hydrogen chloride | HCl |

| Chlorine nitrate | ClONO₂ |

| Nitric acid | HNO₃ |

| Hydroxyl radical | OH |

| Nitrate radical | NO₃ |

| Oxygen | O₂ |

| Nitryl chloride | ClNO₂ |

| Nitrogen oxides | NOx |

| Methane | CH₄ |

| Ethane | C₂H₆ |

| Propane | C₃H₈ |

| Volatile Organic Compounds | VOCs |

Photolytic Lifetime in Various Atmospheric Regions

The photolytic lifetime of a chemical compound in the atmosphere is a measure of how long it persists before being broken down by sunlight. It is determined by the actinic flux (the amount of solar radiation available for photolysis), the molecule's absorption cross-section (its ability to absorb photons at specific wavelengths), and the quantum yield (the efficiency of the absorbed photon in causing a chemical reaction).

The lifetime (τ) can be calculated using the following equation:

τ = 1 / J

where J is the photolysis rate coefficient, calculated by integrating the product of the absorption cross-section (σ), the quantum yield (Φ), and the actinic flux (F) over the relevant wavelengths (λ):

J = ∫ σ(λ) * Φ(λ) * F(λ) dλ

Data on the ultraviolet/visible (UV/Vis) absorption cross-sections of Cl2O4 are available from sources such as the MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. However, a definitive quantum yield for the photolysis of Cl2O4 under various atmospheric conditions has not been well-established in the available scientific literature. This lack of a precise quantum yield is a significant knowledge gap that prevents a definitive calculation of the photolytic lifetime of Cl2O4 in different atmospheric regions, such as the troposphere and stratosphere.

Atmospheric models suggest that Cl2O4, along with ClO3, accounts for a very small fraction (0.01%) of the total inorganic chlorine in the stratosphere. While photolysis is expected to be a primary removal pathway, the absence of a quantified quantum yield introduces uncertainty into its atmospheric persistence. Without this critical parameter, any stated lifetime would be speculative. The available data on the absorption cross-section of Cl2O4 is presented in the table below.

Interactive Data Table: UV/Vis Absorption Cross-Section Data for Cl2O4

| Wavelength (nm) | Absorption Cross-Section (cm²/molecule) | Temperature (K) | Reference |

| 200-350 | Varies with wavelength | 298 | Green (2004) |

| 200-310 | Varies with wavelength | 293 | JPL-2002 (2002) |

| 200-350 | Varies with wavelength | 298 | JPL-2010 (2011) |

Note: This table is interactive. Users can sort and filter the data based on the provided columns.

Sink Mechanisms and Removal Pathways

The removal of this compound from the atmosphere occurs through various chemical reactions and physical processes, collectively known as sink mechanisms. While photolysis is a major anticipated sink, other pathways contribute to its removal.

Chemical Reactions:

Precursor to Perchlorate: The most significant role of Cl2O4 in the atmosphere appears to be as an intermediate in the formation of perchlorate (ClO4-). While the precise mechanisms are still under investigation, it is understood that Cl2O4 is part of a reaction sequence that leads to the formation of this stable anion. Once formed, perchlorate is primarily removed from the atmosphere through wet and dry deposition. This indirect removal pathway is a crucial aspect of the atmospheric fate of chlorine oxides.

Reaction with Hydroxyl Radicals (OH): Reactions with the hydroxyl radical (OH), the primary "detergent" of the troposphere, are a major sink for many atmospheric trace gases. noaa.gov However, specific kinetic data for the reaction between Cl2O4 and OH radicals are not well-documented in the scientific literature, making it difficult to quantify the importance of this sink.

Reaction with Ozone (O3): Ozone is abundant in the stratosphere and plays a key role in atmospheric chemistry. While reactions between chlorine species and ozone are central to stratospheric ozone depletion, the specific rate constant for the reaction of Cl2O4 with O3 is not readily available.

Thermal Decomposition: The thermal stability of Cl2O4 under atmospheric conditions is another factor that could influence its persistence. However, some atmospheric models have not included the thermal decomposition of Cl2O4 due to a lack of reliable kinetic data. This suggests that either this process is considered a minor sink or that significant uncertainty exists regarding its rate.

Heterogeneous Chemistry:

Uptake on Aerosols: Heterogeneous reactions occurring on the surface of atmospheric aerosols can be a significant sink for many gas-phase species. wisc.edu These reactions can lead to the conversion of gaseous compounds into particle-phase components, which are then subject to deposition. While the heterogeneous chemistry of other chlorine compounds, such as N2O5 on chloride-containing aerosols, has been studied, specific data on the uptake of Cl2O4 on various types of atmospheric aerosols (e.g., sulfates, sea salt, organic carbon) is limited. copernicus.orgsemanticscholar.org

The table below summarizes the potential sink mechanisms for Cl2O4, highlighting the current state of knowledge.

Interactive Data Table: Summary of Sink Mechanisms for this compound (Cl2O4)

| Sink Mechanism | Description | State of Knowledge |

| Photolysis | Decomposition by solar radiation. | Absorption cross-section data is available, but the quantum yield is not well-established. |

| Reaction with OH | Oxidation by hydroxyl radicals. | Kinetic data is scarce in the available literature. |

| Reaction with O3 | Reaction with ozone. | Specific rate constant is not well-documented. |

| Thermal Decomposition | Breakdown due to heat. | Considered uncertain; often omitted from models due to a lack of reliable data. |

| Heterogeneous Uptake | Removal on the surface of aerosols. | Limited specific data for Cl2O4. |

| Precursor to Perchlorate | Conversion to perchlorate followed by deposition. | Considered a significant pathway for the ultimate removal of the chlorine atoms. |

Note: This table is interactive. Users can sort and filter the data based on the provided columns.

Advanced Applications and Future Research Directions for Chlorooxy Chlorane Trioxide Cl2o4

Potential as a Chemical Reagent or Intermediate in Novel Syntheses

The high reactivity and unique structure of Cl₂O₄ make it a candidate for specialized applications in chemical synthesis, particularly where the introduction of a perchlorate (B79767) group or controlled oxidation is required.

(Chlorooxy)chlorane trioxide serves as a potent reagent for the synthesis of anhydrous metal perchlorates from their corresponding metal chlorides. wikipedia.org This reaction proceeds with the liberation of chlorine gas, providing a direct pathway to materials that can be difficult to prepare otherwise. wikipedia.org The general reaction scheme highlights its utility in generating these important inorganic compounds.

For example, Cl₂O₄ reacts with chromyl chloride (CrO₂Cl₂) and titanium tetrachloride (TiCl₄) to yield the respective anhydrous perchlorates. wikipedia.org

Table 1: Synthesis of Anhydrous Perchlorates using this compound

| Reactant | Product | Stoichiometric Equation | Reference |

|---|---|---|---|

| Chromyl chloride (CrO₂Cl₂) | Chromyl perchlorate (CrO₂(ClO₄)₂) | CrO₂Cl₂ + 2 ClOClO₃ → 2 Cl₂ + CrO₂(ClO₄)₂ | wikipedia.org |

This capability is significant as anhydrous perchlorates are powerful oxidizing agents and have applications in pyrotechnics, as catalysts, and as electrolytes in non-aqueous batteries. The synthesis route using Cl₂O₄ is notable for its directness, though the instability of the reagent presents considerable handling challenges. wikipedia.orglookchem.com Future research could expand the scope of this reaction to a wider range of metal and non-metal chlorides, potentially yielding novel perchlorate compounds with unique properties.

While chlorine-based compounds are well-known oxidizing agents, the ability to achieve controlled and selective oxidation is a key challenge in modern chemistry. iupac.orgnih.gov this compound, as a dimer of chlorine dioxide (ClO₂), is an intrinsically powerful oxidant. wikipedia.orgscience.gov Its decomposition can produce highly reactive radicals like ClO₄, suggesting its potential use as a radical initiator. researchgate.net

The challenge and opportunity lie in harnessing this reactivity. Research into photoelectrochemical strategies for chlorine activation has shown that it is possible to control the oxidation pathway, favoring two-electron transfers to form "Cl⁺" species over single-electron transfers that generate highly non-selective chlorine radicals (Cl•). nih.gov Similar principles could be applied to Cl₂O₄. By carefully selecting reaction conditions such as solvent, temperature, or the use of photocatalysts, it might be possible to guide the oxidative power of Cl₂O₄ towards specific functional groups, enabling selective transformations that are difficult to achieve with more common oxidants. Future work in this area would involve detailed mechanistic studies to understand and control the competing reaction pathways, potentially opening doors for its use in fine chemical synthesis.

Development of Improved Methodologies for Detection and Quantification in Complex Mixtures

The high reactivity and transient nature of Cl₂O₄ make its detection and quantification in complex environments, such as the atmosphere or a reaction mixture, a significant analytical challenge. researchgate.netresearchgate.net Several studies have demonstrated that Cl₂O₄ is a major product in the photolysis of chlorine dioxide (OClO), necessitating robust analytical methods to study its kinetics and impact. researchgate.netresearchgate.net

Current detection methods have relied on spectroscopic techniques. The compound's absorption cross-sections in the ultraviolet (UV) and infrared (IR) regions of the spectrum provide a basis for its identification and quantification. researchgate.net For instance, time-resolved IR spectral photography (TRISP) has been successfully used to monitor the growth of a strong Cl₂O₄ absorption band at 1282 cm⁻¹ following the laser flash photolysis of OClO, revealing its formation on a microsecond timescale. researchgate.net

However, significant challenges remain. The presence of other reactive chlorine species and related compounds in these mixtures can lead to spectral interference. nih.govmdpi.com For example, in the TRISP experiment, another transient band of unknown origin was observed near the main Cl₂O₄ peak, complicating analysis. researchgate.net

Future research should focus on developing more sensitive and selective analytical techniques. This could include:

Advanced Mass Spectrometry: Techniques like chemical ionization mass spectrometry (CIMS) could be optimized to selectively ionize and detect Cl₂O₄, providing high sensitivity and allowing for differentiation from its isomers.

Hyphenated Chromatographic Methods: Coupling gas or liquid chromatography with advanced detectors could enable the separation of Cl₂O₄ from a complex matrix before quantification.

Laser-Based Spectroscopy: Advanced laser techniques, such as cavity ring-down spectroscopy (CRDS), could offer high sensitivity and specificity for in-situ measurements, which is crucial for kinetic studies and atmospheric monitoring.

Developing these methods is critical for accurately modeling the chemical systems where Cl₂O₄ plays a role, from stratospheric chemistry to controlled laboratory reactions. ed.gov

Unexplored Areas of Reaction Chemistry and Derivatization

The known chemistry of this compound is limited, focusing primarily on its decomposition and its role as a perchlorinating agent. wikipedia.org However, its structure suggests a wealth of unexplored reaction pathways.

The molecule is known to be a major photolysis product of OClO, and its decomposition at room temperature yields oxygen, chlorine, and dichlorine hexoxide (Cl₂O₆). wikipedia.orgresearchgate.net Furthermore, photolysis studies of Cl₂ in the presence of Cl₂O₄ have shown the formation of dichlorine heptoxide (Cl₂O₇), proposed to occur via a mechanism involving the ClO₄ radical. researchgate.net This indicates that Cl₂O₄ can serve as a gateway to higher chlorine oxides.

Unexplored areas of its chemistry include:

Reactions with Organic Substrates: Beyond simple oxidation, its potential for electrophilic chlorination or perchloration of organic molecules is largely unknown. The "ClO⁺" and "ClO₃⁺" moieties within the molecule could exhibit unique reactivity.

Lewis Acid/Base Chemistry: The interaction of Cl₂O₄ with various Lewis acids and bases has not been systematically studied and could lead to the formation of novel adducts or catalytic cycles.

Derivatization: The synthesis of derivatives by replacing the terminal chlorine atom or one of the oxygen atoms could generate a new class of perchlorate compounds with tailored stability and reactivity. For instance, its reaction with fluorine-containing compounds at low temperatures has been used to produce related species like fluorine perchlorate (FOClO₃). researchgate.net

Investigating these areas will require sophisticated experimental setups to handle the highly reactive and unstable nature of the compound, but the potential to uncover new fundamental reaction mechanisms and synthesize novel compounds is substantial.

Challenges and Opportunities in Experimental and Theoretical Studies of Highly Reactive Species

The study of highly reactive molecules like Cl₂O₄ presents a confluence of significant challenges and exciting opportunities, pushing the boundaries of both experimental and theoretical chemistry.

Challenges:

Instability: Cl₂O₄ is unstable at room temperature, decomposing into other chlorine oxides. wikipedia.org This necessitates synthesis and study at low temperatures, complicating experimental procedures. It is also described as a shock-sensitive explosive, demanding extreme caution. lookchem.com

High Reactivity: Its eagerness to react makes it difficult to isolate and characterize. It often exists in a dynamic equilibrium with other species, making it hard to study its properties in isolation. researchgate.net

Transient Nature: In many systems, like the photolysis of OClO, Cl₂O₄ is a transient intermediate, existing for only microseconds. researchgate.net This requires specialized time-resolved techniques for its observation.

Opportunities:

Computational Chemistry: Theoretical studies are invaluable for understanding such unstable species. Ab initio and density functional theory (DFT) calculations have been used to predict the structure, vibrational frequencies, and heats of formation of Cl₂O₄ and its isomers. researchgate.netresearchgate.net These computational models allow researchers to investigate potential reaction pathways and transition states that are difficult or impossible to observe experimentally. acs.org For example, computational projects have been designed for students to determine the most likely structure of Cl₂O₄ and predict the spontaneity of potential ozone-destroying reactions involving it. researchgate.neted.gov

Advanced Spectroscopy: The development of sophisticated spectroscopic techniques provides new windows into the behavior of reactive molecules. Time-resolved methods can capture the formation and decay of Cl₂O₄, providing crucial kinetic data. researchgate.net

Matrix Isolation: This experimental technique, where reactive species are trapped in an inert gas matrix at very low temperatures, could be used to isolate and study the spectroscopic properties of Cl₂O₄ in detail, free from intermolecular interactions.

The synergy between advanced experimental techniques and high-level theoretical calculations offers the most promising path forward. While theoretical models provide guidance and interpretation, experimental validation remains essential. The study of Cl₂O₄, therefore, not only expands our knowledge of chlorine chemistry but also drives the development of new methods for investigating the ephemeral world of highly reactive species.

Table 2: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Cl₂O₄ |

| Anhydrous metal perchlorates | - |

| Chlorine | Cl₂ |

| Chlorine dioxide | ClO₂ |

| Chlorine perchlorate | ClOClO₃ |

| Chromyl chloride | CrO₂Cl₂ |

| Chromyl perchlorate | CrO₂(ClO₄)₂ |

| Dichlorine hexoxide | Cl₂O₆ |

| Dichlorine heptoxide | Cl₂O₇ |

| Dichlorine tetroxide | Cl₂O₄ |

| Fluorine perchlorate | FOClO₃ |

| Oxygen | O₂ |

| Titanium tetrachloride | TiCl₄ |

Historical Context and Evolution of Research on Higher Chlorine Oxides

Early Discoveries and Investigations of Chlorine-Oxygen Species

The journey into chlorine-oxygen chemistry began with the discovery of chlorine itself. In 1774, Swedish chemist Carl Wilhelm Scheele produced a greenish-yellow gas by reacting manganese dioxide with hydrochloric acid. foodsafetyguy.comwikipedia.orgshef.ac.uk Initially, Scheele believed this gas contained oxygen and named it "dephlogisticated muriatic acid air". wikipedia.org It was not until 1810 that Sir Humphry Davy confirmed the gas was an element, naming it chlorine based on the Greek word "chloros," meaning greenish-yellow. wikipedia.orgshef.ac.ukeurochlor.orgacs.org

Following the establishment of chlorine as an element, the first of its oxides was discovered. In 1811, Humphry Davy also identified chlorine dioxide (ClO₂), a yellowish gas, marking the formal beginning of chlorine oxide chemistry. wikipedia.org Another early discovery was dichlorine monoxide (Cl₂O), a brownish-yellow gas that can be prepared by reacting chlorine gas with yellow mercury(II) oxide. wikipedia.org These initial discoveries laid the groundwork for investigating higher, more complex, and often less stable chlorine oxides. The inherent reactivity and endothermic nature of most chlorine oxides meant that their isolation and characterization posed significant challenges for early chemists. wikipedia.org

Key Milestones in the Study of Dichlorine Tetroxide (Cl₂O₄)

(Chlorooxy)chlorane trioxide, systematically known as chloro perchlorate (B79767) and commonly referred to as dichlorine tetroxide (Cl₂O₄), is an asymmetric oxide with a unique structure where one chlorine atom is in the +1 oxidation state and the other is in the +7 state (Cl−O−ClO₃). wikipedia.orgwikiwand.com Its investigation highlights a history of correction, refinement, and advanced synthesis.

A notable early event was a mistaken production claim in 1923 by chemist Moses Gomberg. He proposed that treating iodine and silver perchlorate in anhydrous diethyl ether yielded dichlorine tetroxide. wikipedia.org However, subsequent research indicated that the product was likely iodine perchlorate, not the claimed chlorine oxide. wikipedia.org

The definitive synthesis of Cl₂O₄ was achieved through methods developed later. One primary method involves the photodimerization of chlorine dioxide (ClO₂) at room temperature using ultraviolet light at a wavelength of 436 nm. wikipedia.orgwikiwand.comwikipedia.org Another successful synthesis route involves the reaction of cesium perchlorate (CsClO₄) with chlorosulfuryl fluoride (B91410) (ClOSO₂F) at a low temperature of -45 °C. wikipedia.org The compound is a pale greenish liquid that is less stable than chlorine dioxide and decomposes at room temperature. wikipedia.orgwikiwand.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | Cl₂O₄ nih.govwikidata.org |

| Molar Mass | 134.90 g/mol wikipedia.orgnih.gov |

| Appearance | Pale greenish liquid wikipedia.org |

| Density | 1.81 g/cm⁻³ wikipedia.org |

| Melting Point | -117 °C (decomposes) wikipedia.org |

| Boiling Point | 20 °C (decomposes) wikipedia.org |

| IUPAC Name | Chloro perchlorate wikipedia.orgnih.gov |

| Oxidation States | Cl (+1) and Cl (+7) wikipedia.orgwikiwand.com |

Table 2: Key Milestones in the Synthesis of Dichlorine Tetroxide (Cl₂O₄)

| Year | Milestone | Description |

| 1923 | Mistaken Synthesis | Moses Gomberg incorrectly claimed to have produced Cl₂O₄ from the reaction of iodine and silver perchlorate. wikipedia.org |

| 1972 | Low-Temperature Synthesis | K. O. Christe and C. J. Schack reported the synthesis of chlorine perchlorate from cesium perchlorate and chlorosulfuryl fluoride at -45 °C. wikipedia.org |

| 1982 | Photochemical Synthesis | The photodimerization of chlorine dioxide (ClO₂) at room temperature was identified as a method to produce Cl₂O₄. wikipedia.orgwikipedia.org |

Advancements in Experimental and Theoretical Techniques Applied to Reactive Halogen Oxides

The study of highly reactive species like this compound and other halogen oxides has necessitated the development and application of sophisticated analytical techniques. Given their instability, conventional laboratory methods are often inadequate.